molecular formula C9H9F2NO4S B13464063 N-(2,4-difluoro-3-formyl-6-methoxyphenyl)methanesulfonamide

N-(2,4-difluoro-3-formyl-6-methoxyphenyl)methanesulfonamide

Katalognummer: B13464063
Molekulargewicht: 265.24 g/mol
InChI-Schlüssel: XNUSVMQIHHCPOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,4-difluoro-3-formyl-6-methoxyphenyl)methanesulfonamide is an organic compound characterized by the presence of fluorine, formyl, methoxy, and methanesulfonamide functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluoro-3-formyl-6-methoxyphenyl)methanesulfonamide typically involves multi-step organic reactions. One common method includes the introduction of the methanesulfonamide group to a pre-functionalized aromatic ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process would be optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,4-difluoro-3-formyl-6-methoxyphenyl)methanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

N-(2,4-difluoro-3-formyl-6-methoxyphenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(2,4-difluoro-3-formyl-6-methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2,4-difluoro-3-methylphenyl)methanesulfonamide
  • N-(2,4-difluoro-3-methoxyphenyl)methanesulfonamide
  • N-(2,4-difluoro-3-formylphenyl)methanesulfonamide

Uniqueness

N-(2,4-difluoro-3-formyl-6-methoxyphenyl)methanesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both fluorine and formyl groups, along with the methoxy and methanesulfonamide functionalities, makes it distinct from other similar compounds.

Eigenschaften

Molekularformel

C9H9F2NO4S

Molekulargewicht

265.24 g/mol

IUPAC-Name

N-(2,4-difluoro-3-formyl-6-methoxyphenyl)methanesulfonamide

InChI

InChI=1S/C9H9F2NO4S/c1-16-7-3-6(10)5(4-13)8(11)9(7)12-17(2,14)15/h3-4,12H,1-2H3

InChI-Schlüssel

XNUSVMQIHHCPOT-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C(=C1NS(=O)(=O)C)F)C=O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.